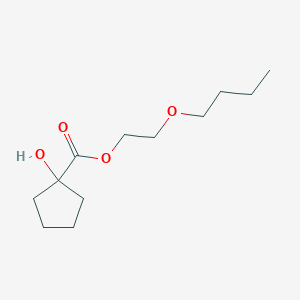
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C12H22O4 It is a derivative of cyclopentanecarboxylic acid, featuring a butoxyethyl group and a hydroxy group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethyl 1-hydroxycyclopentanecarboxylate typically involves the esterification of 1-hydroxycyclopentanecarboxylic acid with 2-butoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. The final product is typically obtained through distillation and purification steps to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The butoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2-butoxyethyl 1-oxocyclopentanecarboxylate.
Reduction: Formation of 2-butoxyethyl cyclopentanemethanol.
Substitution: Formation of various substituted cyclopentanecarboxylates depending on the substituent used.
Scientific Research Applications
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-butoxyethyl 1-hydroxycyclopentanecarboxylate involves its hydrolysis under acidic or basic conditions to release 1-hydroxycyclopentanecarboxylic acid and 2-butoxyethanol. The hydrolysis process is catalyzed by esterases in biological systems, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethyl acetate: Similar in structure but lacks the cyclopentanecarboxylate moiety.
Ethyl 1-hydroxycyclopentanecarboxylate: Similar but with an ethyl group instead of a butoxyethyl group.
2-Butoxyethyl benzoate: Similar but with a benzoate group instead of a cyclopentanecarboxylate group.
Uniqueness
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate is unique due to the presence of both a butoxyethyl group and a hydroxycyclopentanecarboxylate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
6946-49-2 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-butoxyethyl 1-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H22O4/c1-2-3-8-15-9-10-16-11(13)12(14)6-4-5-7-12/h14H,2-10H2,1H3 |
InChI Key |
CFGLHIIXIIBIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


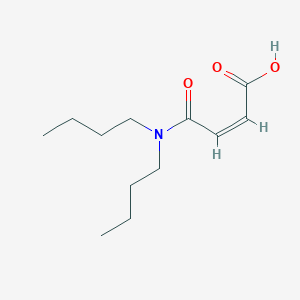

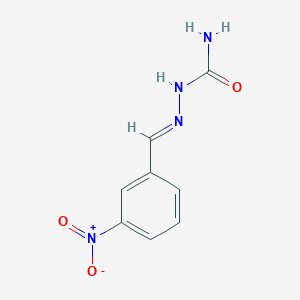

![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
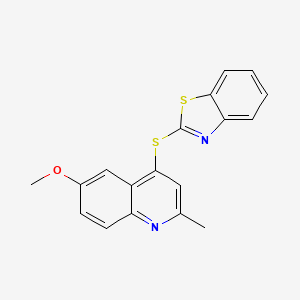
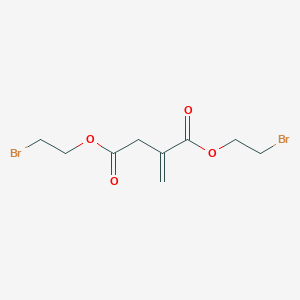
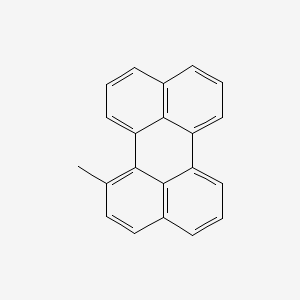
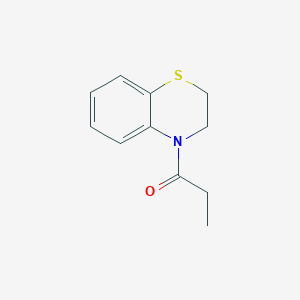
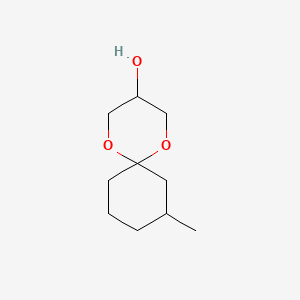
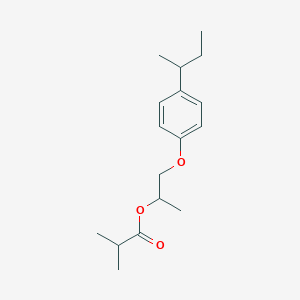
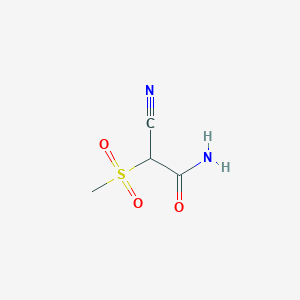
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
